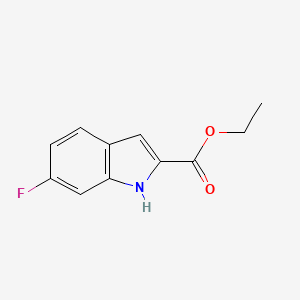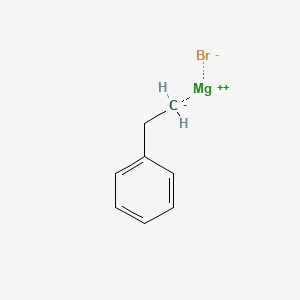
Phenethylmagnesium bromide
Descripción general
Descripción
Phenethylmagnesium bromide is an organometallic compound that is widely used in scientific research. It is a Grignard reagent, which means it is a type of organometallic compound that is used as a nucleophile in organic synthesis. Phenethylmagnesium bromide is particularly useful in the synthesis of complex organic molecules, and it has a wide range of applications in the field of chemistry.
Aplicaciones Científicas De Investigación
Hydrodehalogenation of 1,1-Dibromocyclopropanes : Phenethylmagnesium bromide is used in the conversion of 1,1-dibromocyclopropanes to monobromocyclopropanes. The presence of titanium compounds enhances this reaction, leading to products like ethylbenzene and small amounts of styrene (Dulayymi et al., 2000).
Nuclear Magnetic Resonance (NMR) Spectra Studies : Phenethylmagnesium bromide has been studied through NMR spectroscopy, providing insights into its structural and dynamic characteristics, essential for understanding its reactivity in chemical processes (Nordlander & Roberts, 1959).
Grignard Exchange Reactions : This compound participates in exchange reactions with 1,3-dienes or styrenes under the influence of Cp2TiCl2, a process essential for preparing α-arylethyl and allylic Grignard reagents, crucial in organic synthesis (Sato et al., 1980).
Synthesis of 2-Arylquinolines : Phenethylmagnesium bromide, prepared from arylethyl bromides and magnesium, is used in the synthesis of 2-arylquinolines, showcasing its utility in the formation of complex organic molecules (Naruto & Togo, 2020).
Iron-Catalyzed Hydromagnesiation : In the synthesis of benzylic Grignard reagents, phenethylmagnesium bromide plays a critical role. It has been directly observed and characterized, highlighting its application in the synthesis of pharmaceuticals like ibuprofen (Greenhalgh et al., 2014).
Propiedades
IUPAC Name |
magnesium;ethylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZDXXLCWXHNOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




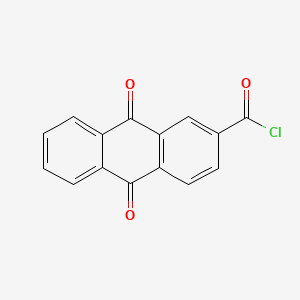
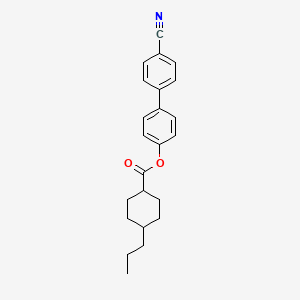
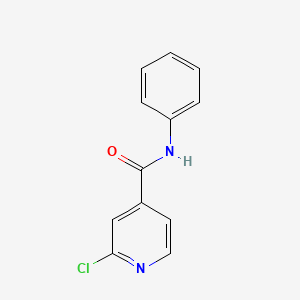
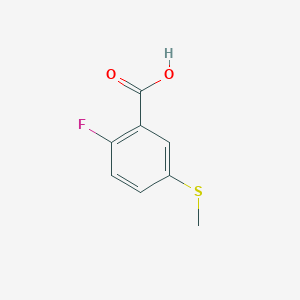
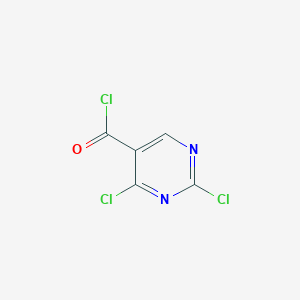
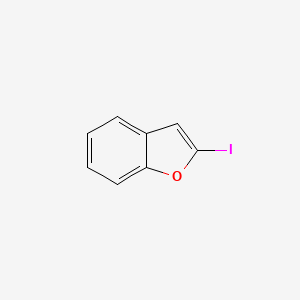
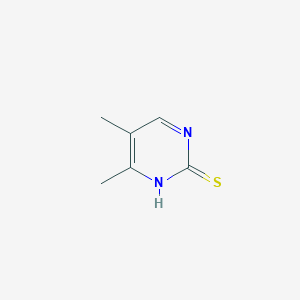
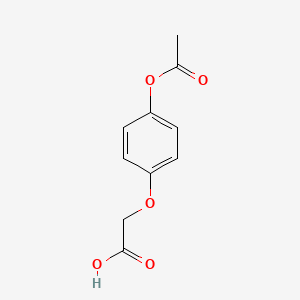
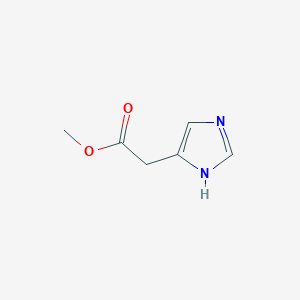
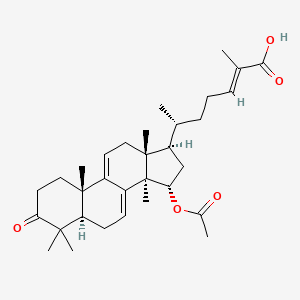
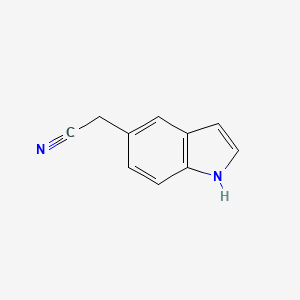
![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)
